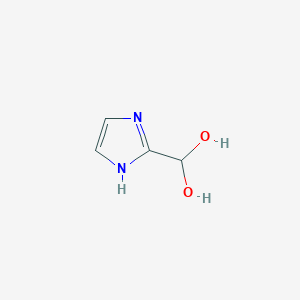
(1H-Imidazol-2-yl)methanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1H-Imidazol-2-yl)methanediol is a chemical compound belonging to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. Imidazoles are significant due to their presence in various biologically active molecules and their wide range of applications in pharmaceuticals, agrochemicals, and other industries.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Imidazol-2-yl)methanediol typically involves the reaction of imidazole derivatives with formaldehyde under controlled conditions. One common method includes the use of 2-lithio-1H-imidazole derivatives, which react with formaldehyde to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions: (1H-Imidazol-2-yl)methanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into imidazole-2-methanol.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different chemical and pharmaceutical applications.
科学的研究の応用
(1H-Imidazol-2-yl)methanediol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex imidazole derivatives.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
作用機序
The mechanism of action of (1H-Imidazol-2-yl)methanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions .
類似化合物との比較
- (1H-Imidazol-2-yl)methanol
- (1H-Imidazol-2-yl)acetic acid
- (1H-Imidazol-2-yl)ethanol
Comparison: (1H-Imidazol-2-yl)methanediol is unique due to its specific hydroxyl group configuration, which imparts distinct chemical properties compared to its analogs.
特性
分子式 |
C4H6N2O2 |
|---|---|
分子量 |
114.10 g/mol |
IUPAC名 |
1H-imidazol-2-ylmethanediol |
InChI |
InChI=1S/C4H6N2O2/c7-4(8)3-5-1-2-6-3/h1-2,4,7-8H,(H,5,6) |
InChIキー |
PLQNDYUMLMVFCX-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N1)C(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



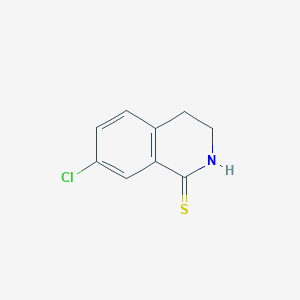
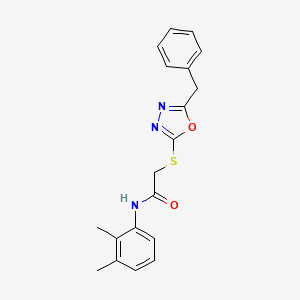
![2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)acetonitrile](/img/structure/B11773662.png)

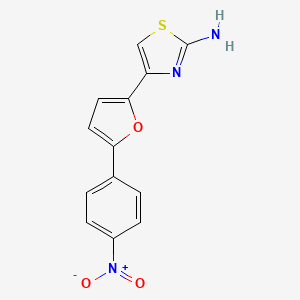
![8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11773697.png)
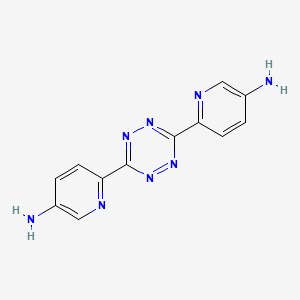
![N-(4-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11773703.png)
![(R)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol](/img/structure/B11773704.png)
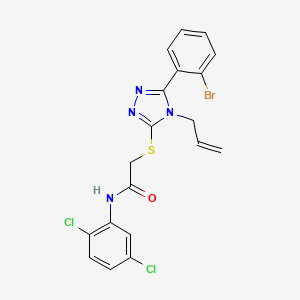


![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-amine](/img/structure/B11773724.png)
